Ethyl 2-chloro-3-(3-nitrophenyl)propanoate Ethyl 2-chloro-3-(3-nitrophenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13244165
InChI: InChI=1S/C11H12ClNO4/c1-2-17-11(14)10(12)7-8-4-3-5-9(6-8)13(15)16/h3-6,10H,2,7H2,1H3
SMILES: CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])Cl
Molecular Formula: C11H12ClNO4
Molecular Weight: 257.67 g/mol

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate

CAS No.:

Cat. No.: VC13244165

Molecular Formula: C11H12ClNO4

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate -

Specification

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
IUPAC Name ethyl 2-chloro-3-(3-nitrophenyl)propanoate
Standard InChI InChI=1S/C11H12ClNO4/c1-2-17-11(14)10(12)7-8-4-3-5-9(6-8)13(15)16/h3-6,10H,2,7H2,1H3
Standard InChI Key DHYRPHZNIQKSLW-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])Cl
Canonical SMILES CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])Cl

Introduction

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate is a synthetic organic compound that belongs to the class of esters. It is characterized by its molecular structure, which includes a nitrophenyl group attached to a propanoate backbone with a chlorine atom at the 2-position. Despite the lack of specific literature directly focused on this compound, understanding its properties and potential applications can be inferred from related compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of Ethyl 2-chloro-3-(3-nitrophenyl)propanoate would typically involve a multi-step process starting from appropriate precursors such as 3-nitrobenzaldehyde or related compounds. The general approach might involve:

  • Condensation Reaction: Formation of an intermediate compound through a condensation reaction between a nitrobenzaldehyde derivative and a suitable chloroacetic acid derivative.

  • Esterification: Conversion of the resulting acid into the ethyl ester using ethanol in the presence of an acid catalyst.

Potential Applications

While specific applications of Ethyl 2-chloro-3-(3-nitrophenyl)propanoate are not well-documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial or anticancer properties. The presence of a nitro group and a chlorine atom could make it a candidate for further chemical modifications to produce bioactive molecules.

Research Findings and Related Compounds

Related compounds, such as Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate, have been studied for their chemical properties and potential applications. These studies provide insights into the stability, reactivity, and biological activity of nitrophenyl propanoates.

CompoundProperties/Activities
Ethyl 3-(4-Chloro-2-nitrophenyl)propanoateMolecular weight: 257.67 g/mol; potential for biological activity due to nitro and chloro groups .
Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoateMolecular weight: 390.8 g/mol; exhibits potential for bioactivity due to its complex structure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator